molecular formula C13H10N2O3 B12529698 2H-1-Benzopyran-2-one, 6-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)- CAS No. 847197-37-9

2H-1-Benzopyran-2-one, 6-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-

Cat. No.: B12529698
CAS No.: 847197-37-9
M. Wt: 242.23 g/mol
InChI Key: LQLOQXOWNZAWMA-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a pyrazolyl substituent at the 6th position. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)- typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzopyran precursor with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The benzopyran and pyrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 6-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)- stands out due to its specific pyrazolyl substitution, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

847197-37-9

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

5-methyl-2-(2-oxochromen-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C13H10N2O3/c1-8-6-12(16)15(14-8)10-3-4-11-9(7-10)2-5-13(17)18-11/h2-7,14H,1H3

InChI Key

LQLOQXOWNZAWMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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